molecular formula C11H11FO2 B13544966 Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone

Cat. No.: B13544966
M. Wt: 194.20 g/mol
InChI Key: OBZIIGDBUCALCI-UHFFFAOYSA-N
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Description

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone (CAS 1152818-53-5) is a chemical compound with the molecular formula C11H11FO2 . It belongs to a class of fluorinated aromatic ketones which are of significant interest in medicinal and organic chemistry. Fluorinated compounds are strategically important in drug discovery and development due to the unique properties introduced by the fluorine atom, such as enhanced metabolic stability, altered lipophilicity, and improved binding affinity . As a building block, this compound features both a cyclopropane ring, a strained moiety often used to confer conformational rigidity, and a methoxyphenyl group, a common structural feature in bioactive molecules. Researchers utilize such scaffolds in the design and synthesis of novel compounds for pharmacological evaluation, particularly in the development of central nervous system (CNS) agents . The specific physicochemical properties and full spectrum of applications for this compound are a subject of ongoing research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

cyclopropyl-(5-fluoro-2-methoxyphenyl)methanone

InChI

InChI=1S/C11H11FO2/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

OBZIIGDBUCALCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthesis of 5-Fluoro-2-methoxyphenyl-Substituted Enone

Starting Material: 5-Fluoro-2-methoxybenzaldehyde (commercially available or synthesized via electrophilic aromatic substitution).

Procedure:

  • Perform a Claisen–Schmidt condensation between 5-fluoro-2-methoxybenzaldehyde and an appropriate acetyl derivative (e.g., acetophenone) to yield the corresponding chalcone, which contains the α,β-unsaturated carbonyl system necessary for cyclopropanation.

Reaction Conditions:

  • Use ethanol as solvent.
  • Add sodium hydroxide solution to facilitate aldol condensation.
  • Stir at room temperature or slightly elevated temperature (~50°C) for 12–24 hours.
  • Purify via recrystallization or chromatography.

Generation of the Sulfur Ylide

Reagents:

  • Trimethylsulfoxonium iodide (commercially available).
  • Sodium hydride (NaH) as base.
  • Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Procedure:

  • Dissolve trimethylsulfoxonium iodide in dry DMSO.
  • Add sodium hydride slowly at 0°C under inert atmosphere to generate the sulfoxonium ylide.
  • Stir for 30 minutes to ensure complete ylide formation.

Corey–Chaykovsky Cyclopropanation

Procedure:

  • Add the enone prepared in step 2.1 slowly to the preformed ylide solution at -10°C.
  • Stir the mixture at this temperature for 3–4 hours.
  • Quench the reaction with ammonium chloride solution to neutralize excess base.
  • Extract the cyclopropane product with an organic solvent (e.g., ethyl acetate).

Notes:

  • The reaction yields a mixture of trans- and cis-isomers, typically favoring the trans-isomer.
  • The cyclopropane intermediate, Cyclopropyl(5-fluoro-2-methoxyphenyl)carbinol , can be isolated and purified.

Oxidation to the Ketone

Procedure:

  • Oxidize the cyclopropane alcohol using mild oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
  • This step converts the cyclopropanol to the corresponding ketone, Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone .

Data Table Summarizing the Synthesis

Step Starting Material Reagents Conditions Product Yield Notes
1 5-Fluoro-2-methoxybenzaldehyde + acetophenone NaOH, ethanol Room temp, 12–24 h Enone (chalcone) 80–85% Aromatic substitution, condensation
2 Trimethylsulfoxonium iodide NaH, DMSO -10°C, 30 min Sulfur ylide Quantitative Ylide formation
3 Enone Sulfur ylide -10°C, 3–4 h Cyclopropane intermediate 70–85% Diastereoselectivity favors trans
4 Cyclopropane PCC or Dess–Martin Room temp, 2–4 h Ketone 80–90% Final oxidation step

Research Perspectives and Optimization

Recent studies emphasize the importance of temperature control and reagent purity to maximize yield and stereoselectivity. For example, lower temperatures favor the formation of trans-isomers, which are often more desirable for biological activity. The choice of oxidant and reaction time in the oxidation step influences the purity and yield of the final ketone.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. {1-[3-(5-Fluoro-2-methoxybenzoyl)piperidine-1-carbonyl]cyclopropyl}methanol
  • Structural Differences : Incorporates a piperidine ring and a hydroxymethyl-cyclopropane group.
  • This may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .
b. (5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone
  • Structural Differences : Bromo and hydroxyl substituents on the phenyl ring; cyclohexyl-propyl replaces cyclopropyl.
  • The hydroxyl group improves hydrogen-bonding but reduces lipophilicity. The bulkier cyclohexyl-propyl group may hinder steric interactions in biological targets .
c. (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone
  • Structural Differences: Pyridine ring with amino and chloro substituents replaces the phenyl ring.
  • Impact: The pyridine’s nitrogen introduces aromatic π-deficient character, altering electronic interactions. The amino group increases basicity (pKa ~8–10), while chlorine adds moderate electronegativity. MW: 196.63 g/mol, lower than the target compound’s estimated MW (~210 g/mol) .
d. (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
  • Structural Differences : Thiophene and iodo-methylphenyl groups replace the phenyl and cyclopropane.
  • Impact : Thiophene’s sulfur atom enhances π-electron richness, while iodine increases MW (~408 g/mol) and susceptibility to nucleophilic substitution. The methyl group adds steric bulk .

Functional Group and Cyclic System Comparisons

Compound Aromatic System Key Substituents Cyclic Group Molecular Weight (g/mol)
Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone Phenyl 5-Fluoro, 2-methoxy Cyclopropyl ~210 (estimated)
{1-[3-(5-Fluoro-2-methoxybenzoyl)piperidine-... Phenyl + piperidine 5-Fluoro, 2-methoxy, hydroxymethyl Cyclopropyl ~350 (estimated)
(5-Bromo-2-hydroxyphenyl)(4-propyl-cyclohexyl)methanone Phenyl 5-Bromo, 2-hydroxy 4-Propyl-cyclohexyl 335.37
(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Pyridine 5-Amino, 2-chloro Cyclopropyl 196.63
(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-... Thiophene + phenyl 4-Fluoro (thiophene), 5-iodo, 2-methyl None ~408 (estimated)

Physicochemical and Reactivity Insights

  • Electron Effects : The target compound’s 5-fluoro (electron-withdrawing) and 2-methoxy (electron-donating) groups create a polarized aromatic system, favoring electrophilic substitution at specific positions.
  • Steric and Metabolic Stability : The cyclopropane ring’s strain enhances reactivity but also improves metabolic resistance compared to larger cyclohexyl or propyl-cyclohexyl groups .
  • Solubility: Amino or hydroxyl groups (e.g., in and ) increase water solubility, while halogenated or methoxy-substituted analogs (e.g., target compound) are more lipophilic .

Research Implications

The structural nuances of these compounds influence their applicability:

  • Drug Development : The target compound’s balance of lipophilicity and metabolic stability makes it a candidate for CNS drug discovery.
  • Material Science : Halogenated analogs (e.g., bromo, iodo) may serve as intermediates in polymer synthesis due to their reactivity .

Biological Activity

Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone is a compound of interest primarily due to its potential biological activities, particularly as a selective agonist at serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Serotonin Receptor Agonism

The compound has been evaluated for its activity at the 5-HT2C serotonin receptor, which is implicated in various physiological processes including mood regulation and appetite control. Studies indicate that derivatives of cyclopropylmethylamine, including those with the 5-fluoro-2-methoxyphenyl group, exhibit high potency and selectivity for the 5-HT2C receptor compared to other serotonin receptors (5-HT2A and 5-HT2B) .

2. Structure-Activity Relationship (SAR)

The incorporation of fluorine and methoxy groups into the phenyl ring significantly influences the biological activity of cyclopropyl derivatives. For instance, substituting different halogens or alkoxy groups can enhance receptor selectivity and potency. Compounds with a 5-fluoro substituent at the para position have shown improved binding affinity and selectivity for the 5-HT2C receptor .

Table 1: Biological Activity Summary

CompoundEC50 (nM)Emax (%)Selectivity (2B/2C)
(+)-21a4.7982-fold
(+)-21b8.096>20-fold
Parent Compound5.21087

The above table summarizes the effective concentration (EC50) and maximum efficacy (Emax) of cyclopropyl derivatives at the 5-HT2C receptor, highlighting their relative selectivity against other serotonin receptors .

Case Studies

  • Agonistic Activity Assessment
    In a study conducted by researchers at UNC, cyclopropyl derivatives were synthesized and tested for their agonistic activity at the 5-HT2C receptor. The results indicated that compounds with additional fluorination exhibited enhanced potency, suggesting that strategic modifications to the molecular structure can lead to significant improvements in biological activity .
  • Comparative Analysis with Other Compounds
    Comparative studies have shown that this compound has comparable or superior activity to known agonists in its class. For instance, when tested alongside traditional antipsychotic medications, certain derivatives demonstrated a greater selectivity for the 5-HT2C receptor with reduced side effects associated with broader receptor activation .

Q & A

Q. Basic Research Focus

  • Cyclopropyl : Enhances metabolic stability and influences three-dimensional conformation, potentially improving selectivity for targets like serotonin receptors (e.g., 5-HT2C) .
  • Methoxy group : Increases lipophilicity and may participate in hydrogen bonding with biological targets.
  • Fluoro substituent : Electron-withdrawing effects alter electronic distribution, affecting binding affinity.

Advanced Consideration : Structure-activity relationship (SAR) studies require enantiomerically pure samples. For instance, (+)- and (−)-enantiomers of related compounds show divergent pharmacological profiles (e.g., 10-fold differences in IC₅₀ values) .

What methodologies are recommended for analyzing enantiomeric purity, and how does it impact biological studies?

Q. Advanced Research Focus

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computational predictions (TD-DFT).

Enantiomeric purity is critical for receptor binding studies. For example, (+)-enantiomers of cyclopropylmethylamine derivatives exhibit higher 5-HT2C agonist activity than (−)-forms, highlighting the need for stereochemical control in drug discovery .

How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Advanced Research Focus

  • Docking simulations : Use software like AutoDock Vina to predict binding modes in target receptors (e.g., 5-HT2C vs. 5-HT2B).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity data.

For example, replacing the 5-fluoro group with bulkier halogens (e.g., bromine) may reduce off-target interactions while maintaining affinity for the desired receptor .

What are the best practices for stability testing under physiological conditions?

Q. Advanced Research Focus

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor via HPLC.
  • Light/oxygen sensitivity : Store samples in amber vials under argon to prevent cyclopropane ring-opening or oxidation of the methoxy group .

How can researchers address discrepancies between in vitro and cellular activity data?

Q. Advanced Consideration

  • Membrane permeability : Use logP calculations (e.g., ClogP) or Caco-2 assays to assess passive diffusion.
  • Metabolic profiling : Incubate with liver microsomes to identify metabolites that may alter activity.

For example, cyclopropane rings may resist cytochrome P450 oxidation, improving in vivo stability compared to in vitro predictions .

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